

Application Note: High-Efficiency Encapsulation of Plasmid DNA using DODAP-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DODAP

Cat. No.: B7796104

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the encapsulation of plasmid DNA (pDNA) into lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**). It includes methodologies for formulation, characterization, and relevant quantitative data to guide the development of non-viral gene delivery vectors.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including plasmid DNA. The use of ionizable cationic lipids like **DODAP** is central to the formulation of effective LNPs. At an acidic pH during formulation, **DODAP** becomes protonated, facilitating the complexation and encapsulation of negatively charged pDNA. Upon entering the endosomal compartment within a target cell, the acidic environment ensures the lipid remains charged, promoting endosomal escape and the release of the pDNA cargo into the cytoplasm for subsequent nuclear entry and gene expression. This protocol outlines a reproducible method for preparing **DODAP**-containing LNPs for pDNA delivery.

Materials and Reagents

- Lipids:

- 1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamino-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- Plasmid DNA (pDNA): Purified to high concentration (e.g., 1 mg/mL) in nuclease-free water.
- Buffers and Solvents:
 - Ethanol (200 proof, molecular biology grade)
 - Citrate buffer (25-50 mM, pH 4.0)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)
- Equipment:
 - Microfluidic mixing device (e.g., NanoAssemblr Benchtop) or a standard laboratory pipette for manual mixing.
 - Dialysis cassettes (e.g., 10K MWCO)
 - Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement.
 - Zeta potential analyzer.
 - Fluorometer and a DNA quantification kit (e.g., Quant-iT PicoGreen).

Experimental Protocols

Preparation of Lipid Stock Solution

- Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipids is **DODAP**:DOPE:Cholesterol:DSPE-PEG2000 at 35:16:46.5:2.5.

- Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mg/mL) and the molar ratio.
- Dissolve the lipids in 100% ethanol by vortexing. Gentle warming may be required to fully dissolve the cholesterol.
- Store the lipid stock solution at -20°C.

Preparation of Plasmid DNA Solution

- Dilute the stock pDNA to the desired concentration in the acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0). The final concentration will depend on the target lipid-to-pDNA ratio.

Lipid Nanoparticle Formulation using Microfluidics

This method is recommended for producing LNPs with uniform size and high encapsulation efficiency.

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the ethanolic lipid mixture into one syringe and the aqueous pDNA solution into another.
- Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase, typically at 3:1.[\[1\]](#)
- Set the total flow rate (TFR) to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min).
- Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs as the ethanol is diluted.[\[1\]](#)
- Collect the resulting LNP suspension.

Lipid Nanoparticle Formulation by Manual Mixing (Ethanol Injection)

This method is a simpler alternative but may result in more heterogeneous LNPs and lower encapsulation efficiency.

- Pipette the required volume of the ethanolic lipid mixture.
- Rapidly inject the lipid mixture into the aqueous pDNA solution while vortexing or rapidly pipetting. A common volumetric ratio is 1 part ethanol phase to 3 parts aqueous phase.[\[1\]](#)
- Continue mixing for approximately 15-30 seconds.[\[1\]](#)
- Allow the mixture to incubate at room temperature for 10-30 minutes to stabilize.

Downstream Processing: Dialysis

- Transfer the collected LNP suspension to a dialysis cassette (10K MWCO).
- Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove the ethanol and raise the pH to physiological levels.[\[1\]](#) This step is crucial for preparing the LNPs for in vitro or in vivo applications.
- After dialysis, collect the purified LNP-pDNA suspension and store at 4°C. For long-term storage, -80°C may be considered, though stability should be assessed.

Characterization of LNP-pDNA

Particle Size and Polydispersity Index (PDI)

- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Zeta Potential

- Dilute a sample of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).
- Measure the surface charge using a zeta potential analyzer. The zeta potential will shift from positive at acidic pH to near-neutral at physiological pH.

Encapsulation Efficiency

- Use a fluorescent nucleic acid stain, such as PicoGreen, that is sensitive to double-stranded DNA.
- Prepare two sets of samples from the LNP suspension.
- In the first set, measure the fluorescence of the intact LNPs. This corresponds to the amount of unencapsulated, accessible pDNA.
- In the second set, add a detergent (e.g., 0.1-1% Triton X-100) to lyse the LNPs and release the encapsulated pDNA. Measure the total fluorescence.
- Calculate the encapsulation efficiency (EE%) using the following formula: $EE\% = (\text{Total Fluorescence} - \text{Fluorescence of intact LNPs}) / \text{Total Fluorescence} * 100$

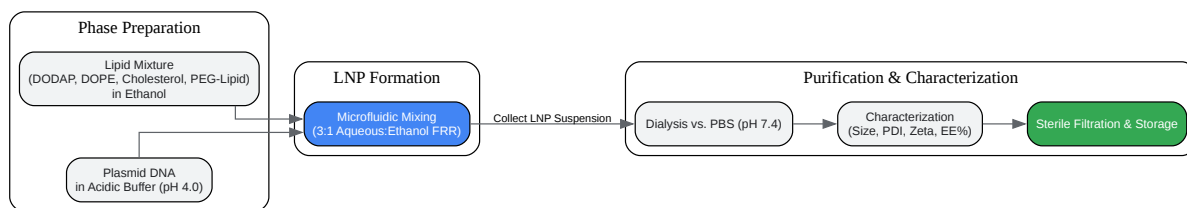
Quantitative Data Summary

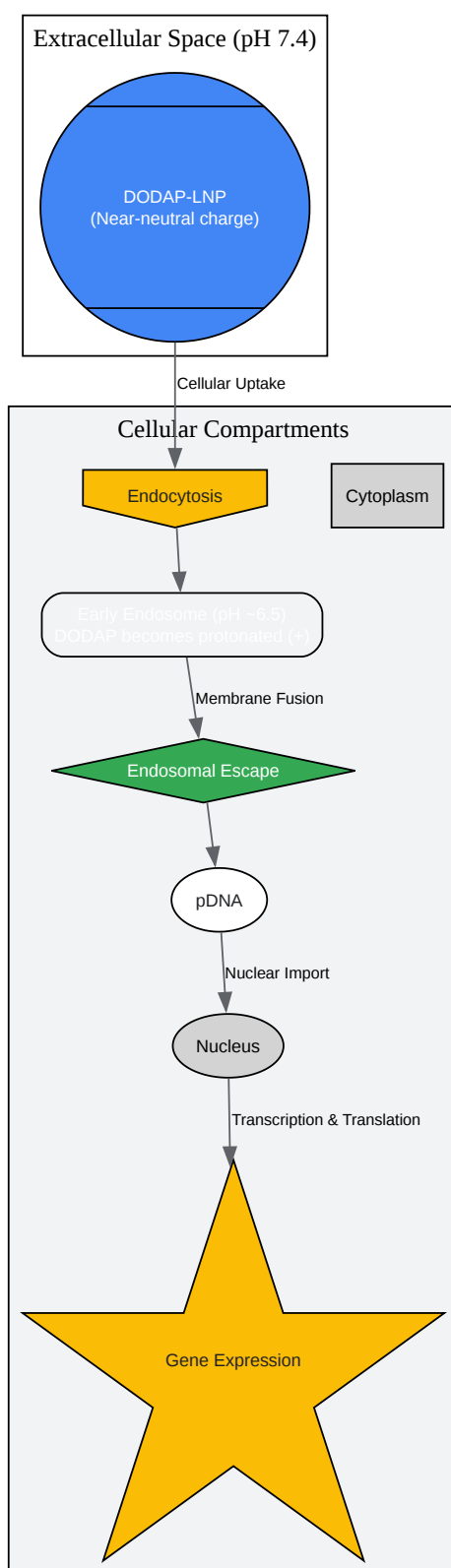
The following table summarizes typical formulation parameters and expected characteristics for **DODAP**-based LNPs encapsulating pDNA.

Parameter	Typical Value/Range	Reference
Lipid Molar Ratios		
DODAP:DOPE:Cholesterol:DS PE-PEG2000	35:16:46.5:2.5	General formulation principle
Formulation Ratios		
Lipid to pDNA weight ratio	10:1 to 30:1	[1]
Nitrogen to Phosphate (N:P) molar ratio	~6:1	[1]
Physicochemical Properties		
Particle Size (Z-average)	70 - 200 nm	[2]
Polydispersity Index (PDI)	< 0.2	
Encapsulation Efficiency	> 80%	[2]

Visualizations

Experimental Workflow for LNP-pDNA Formulation





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References

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Phone: (601) 213-4426

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